2-(bromomethyl)-1-methylnaphthalene
CAS No.: 108238-10-4
Cat. No.: VC11617449
Molecular Formula: C12H11Br
Molecular Weight: 235.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108238-10-4 |
---|---|
Molecular Formula | C12H11Br |
Molecular Weight | 235.1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(Bromomethyl)-1-methylnaphthalene (C₁₂H₁₁Br) consists of a naphthalene backbone—a fused bicyclic aromatic hydrocarbon—with two substituents: a methyl group (-CH₃) at the 1-position and a bromomethyl group (-CH₂Br) at the 2-position. The spatial arrangement of these groups introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bromine atom’s electronegativity enhances the electrophilicity of the adjacent carbon, making it a candidate for nucleophilic substitution reactions .
Table 1: Key Molecular Properties of 2-(Bromomethyl)-1-Methylnaphthalene
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₁Br | Derived |
Molecular Weight | 235.12 g/mol | Calculated |
CAS Registry Number | Not explicitly reported | - |
IUPAC Name | 2-(Bromomethyl)-1-methylnaphthalene | Systematic |
Spectroscopic Signatures
Synthetic Methodologies
Direct Synthesis Approaches
The patent CN104193566A describes a metal-free protocol for synthesizing 2-bromonaphthalene derivatives using diaryl-2,3-allenyl methyl ethers and N-bromosuccinimide (NBS) . Although this method targets 2-bromo-1-pentyl-4-phenylnaphthalene, it highlights a generalizable strategy:
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Reaction Setup: A mixture of diaryl-2,3-allenyl methyl ether, nitromethane, and ethanol is treated with NBS at 30°C.
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Quenching and Workup: The reaction is quenched with saturated sodium thiosulfate, extracted with ether, and purified via column chromatography .
Functionalization of Preformed Naphthalenes
An alternative route involves brominating 1-methylnaphthalene at the 2-position. Radical bromination using NBS and a light initiator could selectively target the methyl-substituted position, though regioselectivity challenges may arise due to the naphthalene ring’s electronic density distribution .
Physicochemical and Hazard Profiles
Stability and Reactivity
2-(Bromomethyl)-1-methylnaphthalene is expected to exhibit moderate stability under inert conditions but may decompose in the presence of moisture or light, releasing hydrogen bromide (HBr) . Its bromomethyl group renders it susceptible to nucleophilic attack, enabling applications in cross-coupling reactions or polymer synthesis.
Table 2: Hazard Ratings for 2-(Bromomethyl)naphthalene (Analog)
Hazard Category | Rating (Scale: 0–4) |
---|---|
Flammability | 1 |
Acute Toxicity | 0 |
Skin Contact | 4 |
Reactivity | 1 |
Chronic Exposure | 3 |
Applications in Organic and Medicinal Chemistry
Role in Benzimidazolium Salt Synthesis
A study in PMC (2016) utilized 2-(bromomethyl)naphthalene to synthesize N,N′-bis(naphthalen-2-ylmethyl)benzimidazolium salts, which demonstrated anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines . The bromomethyl group facilitated alkylation of benzimidazole precursors, yielding compounds with IC₅₀ values comparable to cisplatin . This suggests that 2-(bromomethyl)-1-methylnaphthalene could similarly serve as a building block for bioactive molecules.
Challenges and Future Directions
Synthetic Accessibility
The lack of documented precursors for 2-(bromomethyl)-1-methylnaphthalene underscores the need for innovative synthetic strategies. Computational modeling could predict viable reaction pathways, while high-throughput screening might identify optimal catalysts for regioselective bromination.
Expanding Biological Evaluations
Given the anticancer potential of related benzimidazolium salts, future studies should explore derivatives of 2-(bromomethyl)-1-methylnaphthalene in vitro and in vivo. Collaboration with organizations like the National Cancer Institute’s Developmental Therapeutics Program could accelerate drug discovery efforts.
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